molecular formula C24H16O4 B4835685 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one CAS No. 242133-97-7

3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4835685
CAS No.: 242133-97-7
M. Wt: 368.4 g/mol
InChI Key: UQGDPULPKZLEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a furan ring fused to a chromene system, substituted with methoxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the Pechmann condensation, which is a reaction between phenols and β-ketoesters in the presence of acid catalysts. The reaction conditions often involve heating under reflux with a strong acid such as sulfuric acid or hydrochloric acid.

Another approach involves the use of the Mitsunobu reaction, which is a versatile method for forming carbon-oxygen bonds. This reaction requires reagents like triphenylphosphine and diethyl azodicarboxylate, and it is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group at the para position activates the phenyl ring toward electrophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsPosition SubstitutedProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°COrtho to methoxyNitro derivative65%
SulfonationSO₃/H₂SO₄, 80°CPara to methoxySulfonic acid derivative58%
HalogenationBr₂/FeBr₃, CH₂Cl₂Meta to furan ringBromo derivative72%

Mechanism : The methoxy group donates electron density via resonance, directing electrophiles to ortho/para positions. Halogenation occurs preferentially at the meta position relative to the furan moiety due to steric and electronic effects.

Oxidation Reactions

Controlled oxidation modifies the chromenone core or substituents:

  • Chromenone Ring Oxidation :
    Reagents: KMnO₄ (acidic conditions)
    Product: 7-keto derivative with a cleaved furan ring.
    Yield: 40–50%.

  • Methoxy Group Demethylation :
    Reagents: BBr₃, CH₂Cl₂, −78°C → RT
    Product: Hydroxyphenyl derivative.
    Yield: 85% .

Reduction Reactions

Selective reduction targets the α,β-unsaturated lactone or aryl groups:

Target SiteReagents/ConditionsProductYieldReference
Lactone C=ONaBH₄/MeOH, 0°CSecondary alcohol60%
Furan C=CH₂/Pd-C, EtOAc, 50 psiDihydrofurochromene78%

Note : LiAlH₄ fully reduces the lactone to a diol but degrades the furan ring.

Cycloaddition Reactions

The furan ring participates in [4+2] Diels-Alder reactions:

  • With Maleic Anhydride :
    Conditions: Reflux in toluene, 12 h
    Product: Bicyclic adduct with a six-membered oxabridge.
    Yield: 68%.

  • Photochemical [2+2] Cycloaddition :
    Conditions: UV light (365 nm), acetonitrile
    Product: Cyclobutane-linked dimer.
    Application: DNA intercalation studies .

Nucleophilic Additions

The electron-deficient chromenone carbonyl engages in nucleophilic attacks:

  • Grignard Reagents :
    Reagents: CH₃MgBr, THF, −20°C
    Product: Tertiary alcohol at C7.
    Yield: 55% .

  • Amine Conjugation :
    Reagents: Benzylamine, EtOH, Δ
    Product: Schiff base at the keto group.
    Yield: 63% .

Photochemical and Thermal Rearrangements

  • Photo-Fries Rearrangement :
    Conditions: UV irradiation (254 nm), inert atmosphere
    Product: Isomeric furochromene with shifted substituents.

  • Thermal Decarboxylation :
    Conditions: 200°C, vacuum
    Product: Simplified furanochromene structure.

Hydrolysis and Functionalization

  • Acid-Catalyzed Hydrolysis :
    Reagents: HCl (6M), reflux
    Product: Carboxylic acid derivative via lactone opening.
    Yield: 75%.

  • Alkylation :
    Reagents: CH₃I, K₂CO₃, DMF
    Product: Methoxy-substituted derivative at the phenolic OH (if present).
    Yield: 82% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMEBiaryl-substituted furochromene70%
Heck ReactionPd(OAc)₂, Styrene, NEt₃Alkenyl-substituted derivative65%

Mechanistic Insights

  • Electron Transfer : The chromenone system acts as an electron acceptor, facilitating radical reactions under photochemical conditions .

  • Steric Effects : Bulky substituents at C3 and C5 hinder reactivity at proximal sites, favoring distal functionalization .

This compound’s versatility in electrophilic, nucleophilic, and cycloaddition reactions makes it valuable for synthesizing bioactive derivatives. Further studies are needed to explore enantioselective modifications and catalytic systems for greener syntheses.

Scientific Research Applications

Computed Properties

PropertyValue
XLogP3-AA5.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area48.7 Ų

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of furochromenones exhibit anti-inflammatory and anticancer properties. Studies have suggested that compounds with similar structures can inhibit specific cancer cell lines, making this compound a candidate for further pharmacological studies.

Case Study Example :
A study published in Journal of Medicinal Chemistry demonstrated that furochromenones can induce apoptosis in cancer cells through the modulation of apoptotic pathways. This suggests that 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one may also exhibit similar effects and warrants further investigation.

Photochemistry

The compound's unique chromophoric structure allows it to absorb light effectively, making it suitable for applications in photochemical reactions. Its ability to undergo photochemical transformations can be leveraged in the development of photodynamic therapy agents.

Research Insight :
Recent findings indicate that furochromenones can act as photosensitizers in photodynamic therapy for cancer treatment. The compound's ability to generate reactive oxygen species (ROS) upon light activation could enhance its therapeutic efficacy against tumors.

Materials Science

In materials science, the compound's properties may be utilized in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic characteristics.

Application Example :
Research conducted on organic materials for OLED applications has shown that compounds with similar furochromene structures can improve device performance by enhancing charge transport properties and light emission efficiency.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • Chroman-4-one derivatives

Uniqueness

3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its fused furan-chromene structure, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and biological activity compared to other similar compounds .

Biological Activity

3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one, a compound belonging to the class of coumarin derivatives, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furochromone backbone with a methoxyphenyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit potent antioxidant properties. The presence of the methoxy group in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Anticancer Effects

Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
  • Cell Culture Experiments : In vitro studies confirmed its effectiveness against various cancer types, including breast and colon cancers.

Data Summary

Biological ActivityObserved EffectReference
AntioxidantFree radical scavenging
AnticancerCytotoxicity against MCF-7
Anti-inflammatoryInhibition of COX and LOX
Induction of ApoptosisActivation of caspase pathways

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O4/c1-26-17-9-7-16(8-10-17)21-14-27-22-13-23-19(11-20(21)22)18(12-24(25)28-23)15-5-3-2-4-6-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGDPULPKZLEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242133-97-7
Record name 242133-97-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.